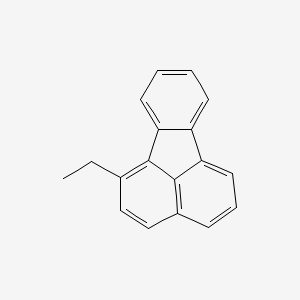
1-Ethylfluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylfluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It is characterized by the addition of an ethyl group to the fluoranthene structure. Fluoranthene itself is a fusion of naphthalene and benzene units connected by a five-membered ring . This compound is known for its fluorescence under UV light and is often found in combustion products .
Vorbereitungsmethoden
The synthesis of 1-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .
Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by purification and subsequent chemical modification. The high boiling fraction of coal tar is a significant source of fluoranthene .
Analyse Chemischer Reaktionen
1-Ethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoranthene-1-carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, although this is less common due to the stability of the aromatic system.
Substitution: Electrophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-Ethylfluoranthene exerts its effects is primarily through its interaction with cellular membranes and proteins. Its planar structure allows it to intercalate into lipid bilayers, affecting membrane fluidity and function. Additionally, its fluorescence properties enable it to act as a probe for studying molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethylfluoranthene is similar to other fluoranthene derivatives, such as:
Fluoranthene: The parent compound, known for its fluorescence and presence in combustion products.
1-Methylfluoranthene: Another derivative with a methyl group instead of an ethyl group, used in similar applications but with slightly different chemical properties.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and interaction with other molecules, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
55220-72-9 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1-ethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-2-12-10-11-13-6-5-9-16-14-7-3-4-8-15(14)17(12)18(13)16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
AQRHMUGYCXWAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


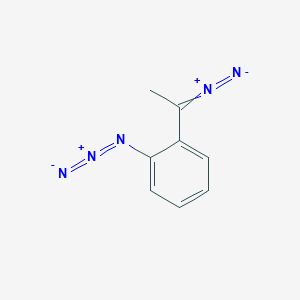
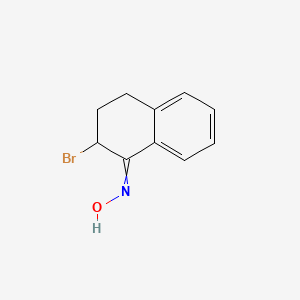
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
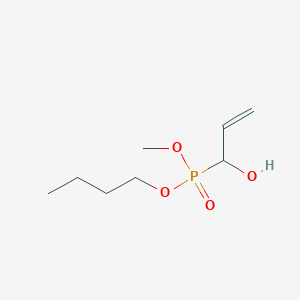
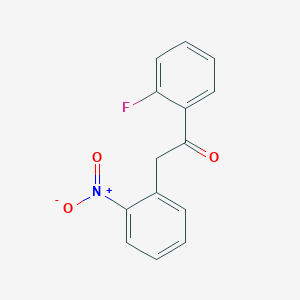
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
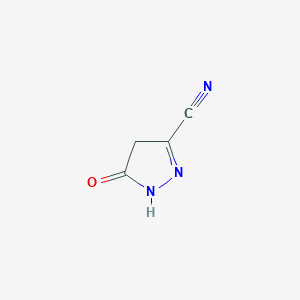
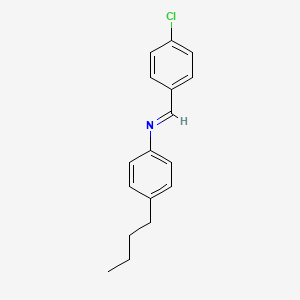
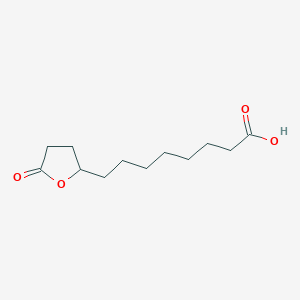
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
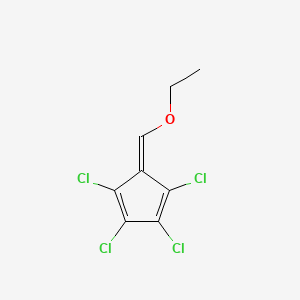
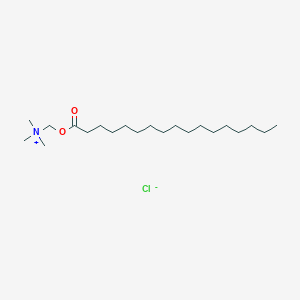
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
